![molecular formula C17H14Cl2N6O B11175245 4'-amino-6'-[(2,4-dichlorophenyl)amino]-1-methyl-5'H-spiro[indole-3,2'-[1,3,5]triazin]-2(1H)-one](/img/structure/B11175245.png)
4'-amino-6'-[(2,4-dichlorophenyl)amino]-1-methyl-5'H-spiro[indole-3,2'-[1,3,5]triazin]-2(1H)-one
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Overview
Description
4’-amino-6’-[(2,4-dichlorophenyl)amino]-1-methyl-5’H-spiro[indole-3,2’-[1,3,5]triazin]-2(1H)-one is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features an indole and a triazine ring, making it a significant molecule in medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-amino-6’-[(2,4-dichlorophenyl)amino]-1-methyl-5’H-spiro[indole-3,2’-[1,3,5]triazin]-2(1H)-one typically involves multiple steps. One common method starts with the preparation of the indole derivative, followed by the introduction of the triazine ring. Key steps include:
Formation of the Indole Ring: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.
Introduction of the Triazine Ring: The triazine ring can be introduced through a nucleophilic substitution reaction involving cyanuric chloride and an amine.
Spiro Compound Formation: The final step involves the cyclization of the intermediate compounds to form the spiro structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
4’-amino-6’-[(2,4-dichlorophenyl)amino]-1-methyl-5’H-spiro[indole-3,2’-[1,3,5]triazin]-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in glacial acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Cyanuric chloride with amines in an organic solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the triazine ring.
Scientific Research Applications
Anticancer Activity
Recent studies have focused on the compound's potential as an anticancer agent. The incorporation of the triazine ring is significant as it has been associated with enhanced cytotoxic properties against various cancer cell lines.
- Case Study : A study evaluated the cytotoxic effects of derivatives containing similar structural motifs against human tumor cells. The results indicated that compounds with triazine structures exhibited promising antitumor activity, showing significant inhibition rates against colon (HCT-116), breast (MCF-7), and cervical (HeLa) cancer cell lines .
Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure and biological activity is crucial for drug development. The compound's design allows for modifications that can enhance its therapeutic efficacy.
- Quantitative Structure–Activity Relationship (QSAR) : Computational methods have been employed to predict the biological activity of this compound and its derivatives. By analyzing various substituents on the triazine ring and their impact on cytotoxicity, researchers have identified key structural features that contribute to increased antitumor activity .
Molecular Hybridization
The strategy of molecular hybridization involves combining different pharmacophores to create new compounds with improved efficacy.
- Hybrid Compounds : Research has shown that hybrids incorporating the triazine moiety with other active fragments can lead to compounds with enhanced selectivity and potency against cancer cells. This approach has been validated through various synthesis and evaluation processes .
Data Table: Summary of Anticancer Activity
Compound Derivative | Cell Line Tested | IC50 (µM) | Selectivity Ratio |
---|---|---|---|
Compound A | HCT-116 | 11 | 3.1 |
Compound B | MCF-7 | 15 | 2.0 |
Compound C | HeLa | 18 | 4.0 |
Note: IC50 values represent the concentration required to inhibit cell growth by 50%.
Mechanism of Action
The mechanism by which 4’-amino-6’-[(2,4-dichlorophenyl)amino]-1-methyl-5’H-spiro[indole-3,2’-[1,3,5]triazin]-2(1H)-one exerts its effects involves its interaction with specific molecular targets. The indole and triazine rings can bind to various receptors and enzymes, modulating their activity. For example, the compound may inhibit certain kinases involved in cell signaling pathways, leading to its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indomethacin share the indole ring structure and exhibit biological activities.
Triazine Derivatives: Compounds such as atrazine and melamine contain the triazine ring and are used in agriculture and industry.
Uniqueness
What sets 4’-amino-6’-[(2,4-dichlorophenyl)amino]-1-methyl-5’H-spiro[indole-3,2’-[1,3,5]triazin]-2(1H)-one apart is its spiro structure, which combines the properties of both indole and triazine rings. This unique combination enhances its potential biological activities and makes it a valuable compound for further research and development .
Biological Activity
The compound 4'-amino-6'-[(2,4-dichlorophenyl)amino]-1-methyl-5'H-spiro[indole-3,2'-[1,3,5]triazin]-2(1H)-one (CAS Number: 879624-67-6) has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, structural characteristics, and biological activities, particularly focusing on its anticancer properties and mechanisms of action.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic reactions, where various precursors are combined under specific conditions to yield the desired product. The molecular formula is C17H14Cl2N6O, and it features a complex spiro structure that is critical for its biological activity.
Table 1: Structural Properties
Property | Value |
---|---|
Molecular Weight | 389.24 g/mol |
SMILES | Clc1ccc(c(c1)Cl)NC1=NC2(N=C(N1)N)c1ccccc1N(C2=O)C |
Crystal Structure | Non-planar geometry |
Anticancer Activity
Recent studies have demonstrated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, indole-based compounds have been reported to inhibit various cancer cell lines effectively. The compound has shown promising results in preliminary assays against human cancer cell lines such as HCT-116 (colorectal carcinoma), MCF-7 (breast adenocarcinoma), HepG2 (liver carcinoma), and A549 (lung carcinoma).
Case Study: Antitumor Evaluation
A study evaluated a series of indole derivatives, including the target compound, using the MTT assay. The results indicated that these compounds exhibited IC50 values in the low micromolar range, suggesting potent activity against cancer cells with minimal toxicity to normal mammalian cells.
The proposed mechanism of action for the anticancer activity of this compound involves:
- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells through mitochondrial pathways.
- Inhibition of Key Enzymes : The compound may inhibit enzymes critical for cancer cell proliferation and survival, although specific targets remain to be fully elucidated.
Comparative Analysis with Related Compounds
To contextualize the activity of This compound , a comparison with similar indole-based compounds is useful.
Table 2: Comparison of Anticancer Activities
Properties
Molecular Formula |
C17H14Cl2N6O |
---|---|
Molecular Weight |
389.2 g/mol |
IUPAC Name |
2-amino-6-(2,4-dichloroanilino)-1'-methylspiro[1H-1,3,5-triazine-4,3'-indole]-2'-one |
InChI |
InChI=1S/C17H14Cl2N6O/c1-25-13-5-3-2-4-10(13)17(14(25)26)23-15(20)22-16(24-17)21-12-7-6-9(18)8-11(12)19/h2-8H,1H3,(H4,20,21,22,23,24) |
InChI Key |
ZNBVYQBPDCHHMM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C3(C1=O)N=C(NC(=N3)NC4=C(C=C(C=C4)Cl)Cl)N |
Origin of Product |
United States |
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